N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide typically involves the reaction of 4-fluorobenzyl chloride with piperidine to form N-(4-fluorobenzyl)piperidine. This intermediate is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Known for its psychoactive properties.
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: Exhibits high selectivity for resistant Plasmodium falciparum.
Uniqueness
N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c16-13-3-1-12(2-4-13)11-18-9-7-14(8-10-18)17-21(19,20)15-5-6-15/h1-4,14-15,17H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWFWFSIDBLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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